molecular formula C10H10N2O B1273827 2-amino-N-(prop-2-yn-1-yl)benzamide CAS No. 4943-83-3

2-amino-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B1273827
CAS No.: 4943-83-3
M. Wt: 174.2 g/mol
InChI Key: PTBKEYHFNHZYAW-UHFFFAOYSA-N
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Description

2-amino-N-(prop-2-yn-1-yl)benzamide is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of an amino group, a benzamide moiety, and a prop-2-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-amino-N-(prop-2-yn-1-yl)benzamide can be synthesized through the reaction of benzamide with propargylamine under appropriate conditions. The reaction typically involves the use of a solvent such as acetonitrile and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions for large-scale production, and implementing purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-amino-N-(prop-2-yn-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

2-amino-N-(prop-2-yn-1-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

  • N-(prop-2-yn-1-yl)naphthalene-1-carboxamide
  • 2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide
  • N-benzylprop-2-yn-1-amine

Comparison: Compared to these similar compounds, 2-amino-N-(prop-2-yn-1-yl)benzamide is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-N-prop-2-ynylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h1,3-6H,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBKEYHFNHZYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377443
Record name 2-Amino-N-(prop-2-yn-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4943-83-3
Record name 2-Amino-N-(prop-2-yn-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Isatoic Anhydride (4.00 g, 24.5 mmol) was dissolved in tetrahydrofuran (100 mL, 1.230 mol) at 0° C. Prop-2-ynylamine (2.52 mL, 36.8 mmol) was added and the reaction was stirred for 2 hours and then concentrated under reduced pressure. Purification by silica gel chromatography using a gradient of 0-50% EtOAc/hex as the eluting solvent to obtain 2-amino-N-prop-2-ynyl-benzamide as a white solid (4.27 g, 100%). m.p.=75° C.; LCMS (m/e) 120 (M-NHCH2CCH); 1H-NMR (CDCl3, 400 MHz) δ 7.35 (d, 1H, J=7.9 Hz), 7.24 (dd, 1H, J=7.3 and 8.2 Hz), 6.73-6.64 (m, 2H), 6.19 (bs, 1H), 5.56 (bs, 2H), 4.26-4.20 (m, 2H), 2.29 (t, 1H, J=1.5 Hz).
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4 g
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reactant
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100 mL
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2.52 mL
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reactant
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Synthesis routes and methods II

Procedure details

A solution of propargylamine (1.00 mL, 14.6 mmol) in DMF (4.0 mL) was added dropwise to a solution of isatoic anhydride (1.57 g, 9.72 mmol) in DMF (8.0 mL) at 45° C. The solution was stirred at 45° C. for 16 h and diluted with water and CH2Cl2. The aqueous phase was extracted with CH2Cl2 washed with water, brine, dried and concentrated. The crude product was recrystallised from EtOAc/petrol to give 2-amino-N-propargylbenzamide (0.85 g, 51%) as a colourless solid; mp 100-101° C., lit. [29] 98-100° C.; δH (400 MHz, DMSO-d6) 3.08 (t, J=2.4 Hz, 1H, C≡CH), 3.97 (dd, J=5.6, 2.4 Hz, 2H, CH2), 6.45 (s, 2H, NH2), 6.49 (t, J4,5=J5,6=7.8 Hz, 1H, H5), 6.68 (d, J3,4=7.8 Hz, 1H, H3), 7.13 (t, J3,4=J4,5=7.8 Hz, 1H, H4), 7.46 (d, J5,6=7.8 Hz, 1H, H6), 6.61 (t, J=5.6 Hz, 1H, NH).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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